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Abstract
Olgotrelvir (formerly STI-1558) is an orally administered prodrug designed for the treatment of

COVID-19. It exhibits a dual mechanism of action by targeting both the SARS-CoV-2 main

protease (Mpro) and human cathepsin L, crucial for viral replication and entry, respectively.[1]

[2] A key feature of Olgotrelvir's pharmacokinetic profile is its efficient, non-enzymatic

conversion in the plasma to its active metabolite, AC1115.[1] This whitepaper provides a

comprehensive overview of the available technical information regarding this conversion,

including a proposed mechanism, and outlines the general experimental approaches used to

characterize such transformations. While specific quantitative data on the conversion kinetics

remain proprietary, this guide synthesizes the current understanding to inform further research

and development.

Introduction to Olgotrelvir and its Active Metabolite,
AC1115
Olgotrelvir was developed to provide a standalone oral antiviral therapy for COVID-19,

mitigating the need for pharmacokinetic enhancers like ritonavir.[1] Its active form, AC1115, is a

potent inhibitor of both the viral Mpro and the host's cathepsin L. The prodrug strategy

enhances oral bioavailability, allowing for effective systemic concentrations of AC1115 to be

achieved.[1]
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The Prodrug Conversion Mechanism
Olgotrelvir is chemically characterized as a bisulfite adduct of its active aldehyde form,

AC1115. This structural feature is central to its non-enzymatic conversion in the bloodstream.

Proposed Non-Enzymatic Hydrolysis
The conversion of Olgotrelvir to AC1115 is understood to occur via spontaneous hydrolysis in

the physiological environment of the plasma.[1] Bisulfite adducts of aldehydes are known to be

reversible and their stability is pH-dependent. At the near-neutral pH of blood plasma

(approximately 7.4), the equilibrium is expected to favor the dissociation of the adduct,

releasing the active aldehyde, AC1115, and bisulfite.

Bloodstream (pH ~7.4)
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Prodrug conversion and mechanism of action.
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Quantitative Data
As of the latest available public data, specific quantitative parameters for the conversion of

Olgotrelvir to AC1115 in human plasma have not been published. This includes the rate of

conversion, the plasma half-life of Olgotrelvir, and the peak concentration (Cmax) and time to

peak concentration (Tmax) specifically for the conversion process. Clinical trial results have

focused on the overall pharmacokinetic profile of the active metabolite, AC1115, and the

clinical efficacy and safety of Olgotrelvir administration.[3]

Table 1: Summary of Publicly Available Pharmacological Information

Parameter Description Finding Citation

Prodrug Olgotrelvir (STI-1558)
An orally bioavailable

prodrug.
[1]

Active Metabolite AC1115

Potent inhibitor of

SARS-CoV-2 Mpro

and human cathepsin

L.

[2]

Conversion Location Plasma

The conversion from

Olgotrelvir to AC1115

occurs in the plasma.

[1]

Conversion Type Non-enzymatic

The conversion

process does not

require enzymatic

activity.

[1]

Chemical Nature Bisulfite Adduct

Olgotrelvir is a

bisulfite adduct of the

active aldehyde,

AC1115.

Experimental Protocols
Detailed experimental protocols for the study of Olgotrelvir's conversion to AC1115 are not

publicly available. However, based on standard practices in pharmaceutical sciences, the
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following methodologies would be employed to characterize this prodrug conversion.

In Vitro Plasma Stability Assay
This assay is fundamental to determining the rate of non-enzymatic conversion.

Objective: To quantify the rate of conversion of Olgotrelvir to AC1115 in human plasma and

determine the half-life of the prodrug.

Methodology:

Sample Preparation: Olgotrelvir is incubated in fresh human plasma at a predefined

concentration at 37°C.

Time-Point Sampling: Aliquots of the plasma sample are taken at various time points (e.g., 0,

5, 15, 30, 60, 120 minutes).

Reaction Quenching: The conversion process in the aliquots is stopped, typically by protein

precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the

supernatant is collected.

LC-MS/MS Analysis: The concentrations of both Olgotrelvir and AC1115 in the supernatant

are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) method.

Data Analysis: The concentration of Olgotrelvir versus time is plotted, and the half-life (t½)

of the conversion is calculated.

In Vitro Plasma Stability Workflow
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Workflow for in vitro plasma stability assay.

Bioanalytical Method for Quantification
A robust and validated bioanalytical method is crucial for accurately measuring the

concentrations of Olgotrelvir and AC1115 in biological matrices.

Objective: To develop and validate a sensitive and specific method for the simultaneous

quantification of Olgotrelvir and AC1115 in human plasma.

Methodology:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard

for its high sensitivity and selectivity.

Sample Preparation: Protein precipitation is a common and efficient method for plasma

samples.

Chromatography: Reversed-phase chromatography is typically used to separate the prodrug

and its metabolite from endogenous plasma components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-

product ion transitions for both Olgotrelvir and AC1115, as well as an internal standard, are

monitored.

Validation: The method would be validated according to regulatory guidelines (e.g., FDA or

EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion
Olgotrelvir is an innovative prodrug that leverages a non-enzymatic, pH-dependent conversion

in the plasma to release its active metabolite, AC1115. This design offers the advantage of high

oral bioavailability without the need for a metabolic enhancer. While the precise quantitative

details of this conversion are not yet in the public domain, the underlying chemical principles of

bisulfite adduct hydrolysis provide a strong basis for its mechanism. The experimental

workflows outlined in this whitepaper represent the standard industry practices that would be

used to fully characterize the pharmacokinetics of this promising antiviral agent. Further
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publication of clinical and pharmacokinetic data will be invaluable to the scientific community for

a more complete understanding of Olgotrelvir's disposition in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone
antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Olgotrelvir - Wikipedia [en.wikipedia.org]

3. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in
Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (Olgotrelvir), an Oral Mpro
Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]

To cite this document: BenchChem. [Olgotrelvir Prodrug Conversion to AC1115: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136762#olgotrelvir-prodrug-conversion-to-ac1115]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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